molecular formula C16H18ClNO2 B3028364 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride CAS No. 1956306-23-2

2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride

Cat. No. B3028364
CAS RN: 1956306-23-2
M. Wt: 291.77
InChI Key: ZNRWZVPRUUDDBU-UHFFFAOYSA-N
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Description

“2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “3-{2-[benzyl(methyl)amino]-2-methylpropyl}benzoic acid hydrochloride” and “PRL-8-53”, a nootropic substituted phenethylamine .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Chemical Reactions Analysis

Amines, such as benzylamine, can undergo various reactions including alkylation and acylation . They can also be converted into alkenes by an elimination reaction .

Safety and Hazards

The safety data sheet for benzylamine, a related compound, indicates that it is flammable and corrosive . It may form combustible dust concentrations in air and is harmful if swallowed or in contact with skin .

Mechanism of Action

Target of Action

The compound 2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride, also known as PRL-8-53 , is a nootropic substance. . These systems play crucial roles in cognitive functions, including memory and learning.

Mode of Action

The exact mode of action of PRL-8-53 remains unknown . It is suggested that it potentiates dopamine while partially inhibiting serotonin . This could lead to an increase in dopamine activity, which is associated with improved cognitive performance and mood elevation.

Biochemical Pathways

PRL-8-53 is believed to affect the biochemical pathways related to dopamine and serotonin . Dopamine is involved in reward, motivation, memory, and attention, while serotonin is involved in mood regulation, appetite, and sleep. By potentiating dopamine and partially inhibiting serotonin, PRL-8-53 could influence these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

In a single double-blind trial exploring the effects of PRL-8-53 in healthy volunteers, improvements in recollection were observed . Poorer performers showed an 87.5-105% increase in recollection, while higher performers exhibited a smaller 7.9-14% increase . Older subjects experienced an average 108-152% improvement in recollection . These results suggest that PRL-8-53 may enhance memory recall.

properties

IUPAC Name

2-[benzyl(methyl)amino]-2-phenylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-17(12-13-8-4-2-5-9-13)15(16(18)19)14-10-6-3-7-11-14;/h2-11,15H,12H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRWZVPRUUDDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(methyl)amino)-2-phenylacetic acid hydrochloride

CAS RN

1956306-23-2
Record name Benzeneacetic acid, α-[methyl(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956306-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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